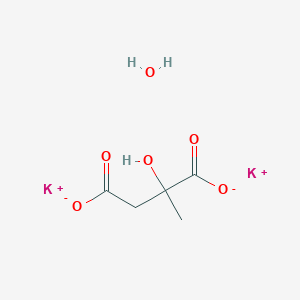
Potassium 2-hydroxy-2-methylsuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-羟基-2-甲基琥珀酸钾是一种内源性代谢物,化学式为 C5H6K2O5,分子量为 224.29 g/mol . 它是一种白色至灰白色固体,高度溶于水 . 由于该化合物在各种代谢途径中发挥作用,因此常用于科学研究。
准备方法
合成路线和反应条件: 2-羟基-2-甲基琥珀酸钾可以通过将 2-羟基-2-甲基琥珀酸与氢氧化钾中和合成。该反应通常包括将 2-羟基-2-甲基琥珀酸溶解在水中,然后逐渐加入氢氧化钾,直至 pH 值达到中性。 然后蒸发所得溶液,得到钾盐 .
工业生产方法: 2-羟基-2-甲基琥珀酸钾的工业生产遵循类似的过程,但规模更大。仔细控制反应条件,以确保高纯度和高产率。 产品通常被结晶和干燥以获得最终化合物 .
化学反应分析
反应类型: 2-羟基-2-甲基琥珀酸钾会发生各种化学反应,包括:
氧化: 它可以被氧化形成相应的酮或醛。
还原: 还原反应可以将其转化为醇或其他还原形式。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生酮或醛,而还原可以产生醇 .
科学研究应用
2-羟基-2-甲基琥珀酸钾在科学研究中具有广泛的应用:
化学: 它被用作各种化学反应中的试剂,以及分析化学中的标准品。
生物学: 它在代谢研究中发挥作用,并用于研究代谢途径。
医学: 正在进行其潜在治疗效果及其在代谢紊乱中的作用的研究。
作用机制
2-羟基-2-甲基琥珀酸钾的作用机制涉及它在各种生化途径中作为代谢物的作用。它与酶和其他分子靶标相互作用以影响代谢过程。 具体的途径和靶标取决于其在研究中的使用环境 .
类似化合物:
葡萄糖酸钾: 具有螯合特性的氧化羧酸。
磷酸肌酸钠二碱四水合物: 用于骨骼肌代谢。
甘氨胆酸钠盐: 一种参与脂肪吸收的胆汁酸.
独特性: 2-羟基-2-甲基琥珀酸钾的独特性在于它作为内源性代谢物的特殊作用及其参与不同的代谢途径。 它的化学结构和反应性也使其与类似化合物区分开来 .
相似化合物的比较
Potassium gluconate: An oxidizing carboxylic acid with chelating properties.
Sodium creatine phosphate dibasic tetrahydrate: Used in skeletal muscle metabolism.
Glycochenodeoxycholic acid sodium salt: A bile salt involved in fat absorption.
Uniqueness: Potassium 2-hydroxy-2-methylsuccinate is unique due to its specific role as an endogenous metabolite and its involvement in distinct metabolic pathways. Its chemical structure and reactivity also set it apart from similar compounds .
生物活性
Potassium 2-hydroxy-2-methylsuccinate, also known as potassium 2-hydroxy-2-methylbutanedioate, is an endogenous metabolite with significant biological activity. This compound plays a crucial role in various metabolic pathways and has garnered interest for its potential therapeutic applications. This article explores its biological activity, synthesis, and implications in health and disease.
- Chemical Formula : C5H9KO5
- Molecular Weight : Approximately 224.29 g/mol
- Appearance : White crystalline solid
- CAS Number : 1030365-02-6
This compound acts primarily as a metabolite involved in energy metabolism. It influences several biochemical pathways, particularly those related to:
- Enzymatic Activity : It has been shown to interact with various enzymes, potentially modulating their activity and thereby influencing metabolic processes.
- Cellular Metabolism : As an endogenous metabolite, it plays a role in the regulation of energy production and utilization within cells.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Energy Metabolism : It is involved in the tricarboxylic acid (TCA) cycle, contributing to ATP production.
- Antioxidant Properties : Some studies suggest it may have antioxidant effects, helping to mitigate oxidative stress within cells.
- Potential Therapeutic Effects : Ongoing research is exploring its role in metabolic disorders and other health conditions.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds based on their chemical structure and biological functions:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| This compound | C5H9KO5 | Endogenous metabolite involved in unique metabolic pathways |
| Potassium gluconate | C12H22KO14 | Known for its chelating properties |
| Sodium creatine phosphate dibasic tetrahydrate | C4H10N3NaO6P | Involved in energy metabolism in skeletal muscle |
| Glycochenodeoxycholic acid sodium salt | C26H43NaO6S | Functions as a bile salt aiding fat absorption |
| Citramalic acid | C5H8O5 | A hydroxy fatty acid involved in various metabolic processes |
Case Studies and Research Findings
- Metabolic Profiling Studies : Research utilizing NMR spectroscopy has identified this compound as a significant biomarker in various metabolic conditions. For instance, studies on urine samples from patients with inflammatory bowel disease (IBD) highlighted alterations in the levels of this metabolite compared to healthy controls, suggesting its potential role in disease monitoring and management .
- Therapeutic Applications : Investigations into the therapeutic potential of this compound are ongoing. Preliminary findings indicate that it may enhance metabolic efficiency and could be beneficial in managing conditions like obesity and diabetes through its regulatory effects on energy metabolism .
- Safety and Toxicology : While this compound is generally recognized as safe when used appropriately, it does carry some irritant properties as indicated by safety data sheets . Care should be taken to avoid direct contact with skin or eyes.
属性
IUPAC Name |
dipotassium;2-hydroxy-2-methylbutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2K/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJUJDUIBZISHE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6K2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036481 |
Source


|
| Record name | Potassium 2-hydroxy-2-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030365-02-6 |
Source


|
| Record name | Potassium 2-hydroxy-2-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














